C-(6-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine

Description

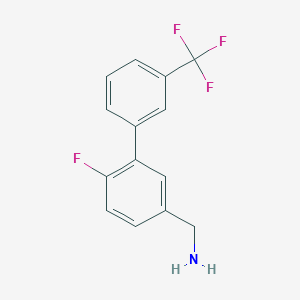

C-(6-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine is a fluorinated aromatic amine characterized by a biphenyl core. The first benzene ring contains a fluorine atom at position 6 and a methylamine group (-CH2NH2) at position 3. The second benzene ring (attached at position 3') bears a trifluoromethyl (-CF3) substituent.

Properties

IUPAC Name |

[4-fluoro-3-[3-(trifluoromethyl)phenyl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F4N/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-7H,8,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAHBMPALAUYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(6-Fluoro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves multiple steps, starting with the preparation of the biphenyl core One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst

Industrial Production Methods

On an industrial scale, the production of C-(6-Fluoro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

C-(6-Fluoro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the biphenyl ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to C-(6-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, making them more effective in targeting cancer cells. For instance, studies have shown that biphenyl derivatives can inhibit specific cancer cell lines, leading to apoptosis .

1.2 Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Compounds with similar functional groups have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety . The methylamine moiety may interact with receptors in the brain, offering a pathway for therapeutic development.

Materials Science

2.1 Organic Electronics

this compound can be utilized in the development of organic electronic materials. Its electron-donating properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance the stability and efficiency of these devices .

2.2 Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing new polymers with tailored properties. Its unique structure allows for the creation of polymers that exhibit enhanced thermal stability and mechanical strength, suitable for high-performance applications .

Agrochemicals

3.1 Pesticide Development

The structural characteristics of this compound suggest potential use as an agrochemical, particularly in pesticide formulations. Fluorinated compounds are often more effective due to their increased resistance to degradation in environmental conditions . This compound could be explored for its efficacy against various pests while minimizing environmental impact.

Case Studies

Mechanism of Action

The mechanism by which C-(6-Fluoro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

The compound is compared here with structurally analogous aromatic amines, focusing on molecular features, physicochemical properties, and inferred functional roles.

Structural Analog: [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine

This compound (CAS RN 906352-74-7) shares a methylamine group and trifluoromethyl substituent but differs in its heterocyclic framework (pyridine vs. biphenyl) . Key comparisons are summarized below:

| Property | C-(6-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine | [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine |

|---|---|---|

| Molecular Formula | C14H11F4N (calculated*) | C13H11F3N2 |

| Molecular Weight | ~277.24 g/mol (calculated) | 252.23 g/mol |

| Core Structure | Biphenyl with F and CF3 substituents | Pyridine-phenyl hybrid with CF3 substituent |

| Melting Point | Not reported | 108.5–110°C |

| CAS RN | Not available | 906352-74-7 |

| Key Functional Groups | -CH2NH2, -F, -CF3 | -CH2NH2, -CF3, pyridine N |

*Calculated based on structural analysis.

Structural and Functional Insights :

- Electronic Effects : The biphenyl system in the target compound may enhance π-π stacking interactions compared to the pyridine-phenyl hybrid, which introduces a hydrogen-bond-accepting nitrogen atom .

- Metabolic Stability : Fluorine and CF3 groups in both compounds may reduce metabolic degradation, though the pyridine ring in the analog could introduce unique metabolic pathways.

Contrast with Anandamide ()

While unrelated structurally, anandamide (a cannabinoid receptor ligand) provides a functional contrast. Anandamide’s arachidonyl ethanolamide structure enables endocannabinoid signaling, whereas the target compound’s rigid aromatic system suggests divergent receptor targets. This highlights the importance of scaffold flexibility in ligand-receptor interactions .

Biological Activity

C-(6-Fluoro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with fluorine and trifluoromethyl substituents. The presence of these groups significantly influences its biological properties.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have demonstrated inhibition of tyrosine kinases, which are crucial in cancer progression and inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of biphenyl derivatives. For example, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A375 | 4.2 | Induces apoptosis |

| Compound B | MCF-7 | 1.88 | CDK2 inhibition |

| Compound C | HeLa | 7.01 | Microtubule disassembly |

These findings indicate that similar compounds may exhibit potent antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

In addition to anticancer effects, biphenyl derivatives have been investigated for their anti-inflammatory properties. Studies have reported that certain analogs can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- In Vivo Efficacy : A study conducted on mice treated with a related biphenyl compound demonstrated a significant reduction in tumor size compared to control groups, indicating effective antitumor activity .

- Pharmacokinetics : Research on the pharmacokinetic profile of similar compounds revealed favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.